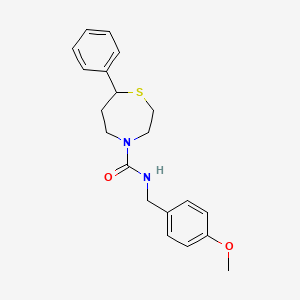
N-(4-甲氧基苄基)-7-苯基-1,4-噻氮杂环-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(4-methoxybenzyl)-7-phenyl-1,4-thiazepane-4-carboxamide” is a complex organic compound. It contains a thiazepane ring, which is a seven-membered ring with one sulfur atom, one nitrogen atom, and five carbon atoms. The compound also has a carboxamide group (-CONH2), a phenyl group (C6H5-), and a methoxybenzyl group (C8H9O-) attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the seven-membered thiazepane ring .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The carboxamide group could participate in condensation or hydrolysis reactions, while the phenyl group could undergo electrophilic aromatic substitution .
科学研究应用
合成和表征
有机化学研究通常探索复杂分子的合成和表征,以用于潜在的治疗或材料应用。例如,已经报道了 5-氨基吡唑和吡唑并[1,5-a]嘧啶衍生物的合成研究,其中涉及与结构类似于“N-(4-甲氧基苄基)-7-苯基-1,4-噻氮杂环-4-甲酰胺”的化合物的反应。这些合成途径的特征在于它们对各种细胞系的潜在细胞毒活性,表明它们与药物发现和开发相关 (Hassan, Hafez, & Osman, 2014)。
肽合成中的保护基
在肽合成中,与“N-(4-甲氧基苄基)-7-苯基-1,4-噻氮杂环-4-甲酰胺”相关的保护基至关重要。这些基团在合成过程中保护官能团免受不需要的反应。例如,甲酰胺保护基的开发展示了在合成过程中保护复杂有机分子中甲酰胺官能的创新策略。这些进步使在较不苛刻的条件下合成精细分子(包括肽和核苷酸)成为可能,从而为药物化学和药物设计领域做出了重大贡献 (Muranaka, Ichikawa, & Matsuda, 2011)。
作用机制
Target of Action
The compound N-(4-methoxybenzyl)-7-phenyl-1,4-thiazepane-4-carboxamide is a multi-target directed ligand (MTDL) designed to have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease (AD) .
Mode of Action
The compound interacts with its targets, leading to significant changes in their activity. It prevents amyloid beta (Aβ) formation through the downregulation of Amyloid Protein Precursor (APP) and BACE levels in APPswe-expressing cells . Furthermore, it reduces the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .
Biochemical Pathways
The compound affects several biochemical pathways related to Alzheimer’s disease. By interacting with β-secretase, it influences the amyloidogenic pathway, reducing the formation of Aβ plaques . Its interaction with GSK3β affects the tau protein phosphorylation pathway, reducing the formation of neurofibrillary tangles . These effects on multiple pathways underline its potential as a disease-modifying therapy for AD.
Result of Action
The compound’s action results in a decrease in Aβ formation and tau phosphorylation in cellular models of Alzheimer’s disease . This leads to a reduction in the formation of Aβ plaques and neurofibrillary tangles, two of the main pathological features of AD . These molecular and cellular effects suggest that the compound could have potential therapeutic benefits in AD.
安全和危害
未来方向
属性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-7-phenyl-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c1-24-18-9-7-16(8-10-18)15-21-20(23)22-12-11-19(25-14-13-22)17-5-3-2-4-6-17/h2-10,19H,11-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLRLNVCARRECZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCC(SCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride](/img/structure/B2438225.png)

![N-[4-(1-pyrrolidinyl)phenyl]pentanamide](/img/structure/B2438227.png)
![Ethyl 4-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)benzoate](/img/structure/B2438229.png)
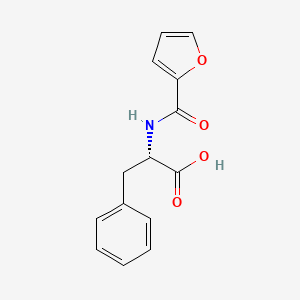

![Ethyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2438234.png)
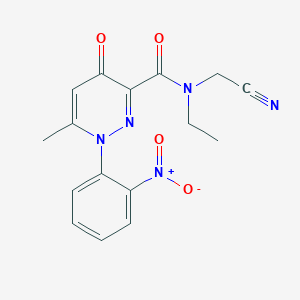
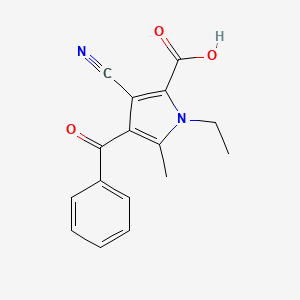
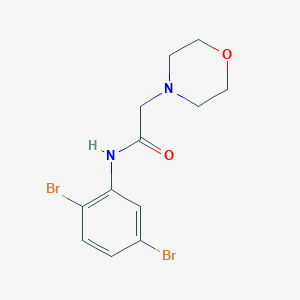
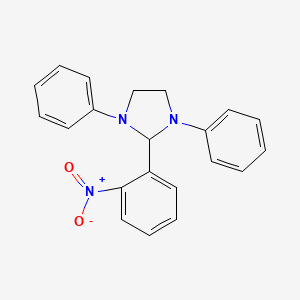
![2-Morpholinobenzo[d]thiazol-6-yl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B2438243.png)
![2-Ethyl-5-((4-hydroxypiperidin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2438244.png)
![4-ethoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2438245.png)